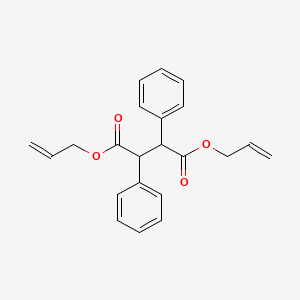![molecular formula C20H23BrN4 B12561735 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide CAS No. 192704-06-6](/img/structure/B12561735.png)
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a naphthalene ring and a pyridinium moiety, making it a heterocyclic azo dye. Azo dyes have a wide range of applications, including use in textiles, printing, and as biological stains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminonaphthalene. This involves treating 4-aminonaphthalene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-pentylpyridine to form the azo compound. This reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Quaternization: The resulting azo compound is then quaternized with bromine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring or the pyridinium moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Products can include naphthoquinones or other oxidized derivatives.
Reduction: The major products are the corresponding amines.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
科学的研究の応用
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in dye chemistry.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the printing industry for ink formulations.
作用機序
The mechanism of action of 4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
Azobenzene: A simpler azo dye with two phenyl groups.
Methyl Orange: An azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Uniqueness
4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide is unique due to its combination of a naphthalene ring and a pyridinium moiety, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological molecules, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
192704-06-6 |
|---|---|
分子式 |
C20H23BrN4 |
分子量 |
399.3 g/mol |
IUPAC名 |
4-[(1-pentylpyridin-1-ium-4-yl)diazenyl]naphthalen-1-amine;bromide |
InChI |
InChI=1S/C20H22N4.BrH/c1-2-3-6-13-24-14-11-16(12-15-24)22-23-20-10-9-19(21)17-7-4-5-8-18(17)20;/h4-5,7-12,14-15,21H,2-3,6,13H2,1H3;1H |
InChIキー |
SQHJOFMWXLXLSG-UHFFFAOYSA-N |
正規SMILES |
CCCCC[N+]1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
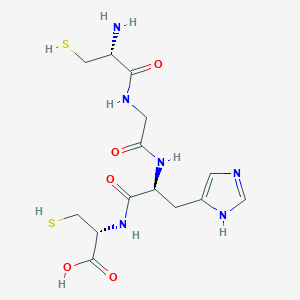
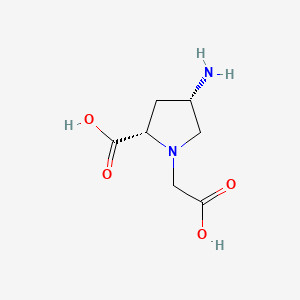
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
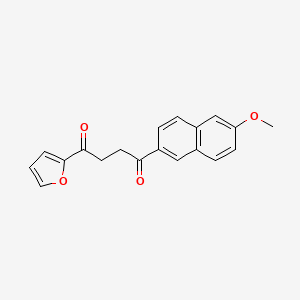
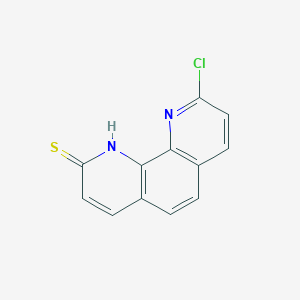
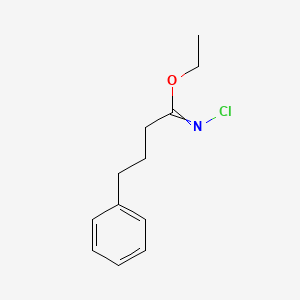
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
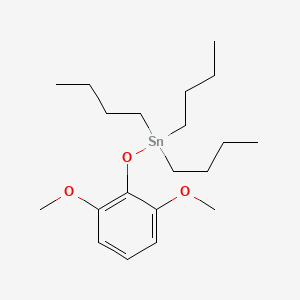
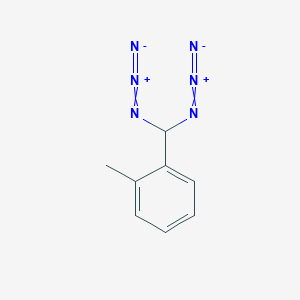
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
